

Application Notes and Protocols for GSK837149A in Biochemical Assays

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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

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Introduction

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS).^{[1][2]} It functions through a reversible mode of action, specifically targeting the β -ketoacyl reductase (KR) activity of the enzyme.^{[1][2]} This compound is a valuable tool for researchers studying the role of FAS in various physiological and pathological processes, including cancer and metabolic disorders. These application notes provide detailed protocols for utilizing **GSK837149A** in biochemical assays to probe FAS activity.

Mechanism of Action

GSK837149A acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA. It binds to the KR domain of FAS, preventing the reduction of the β -ketoacyl-ACP intermediate, a critical step in the fatty acid elongation cycle. The inhibition is reversible, with a reported inhibition constant (K_i) of approximately 30 nM.^{[1][2]}

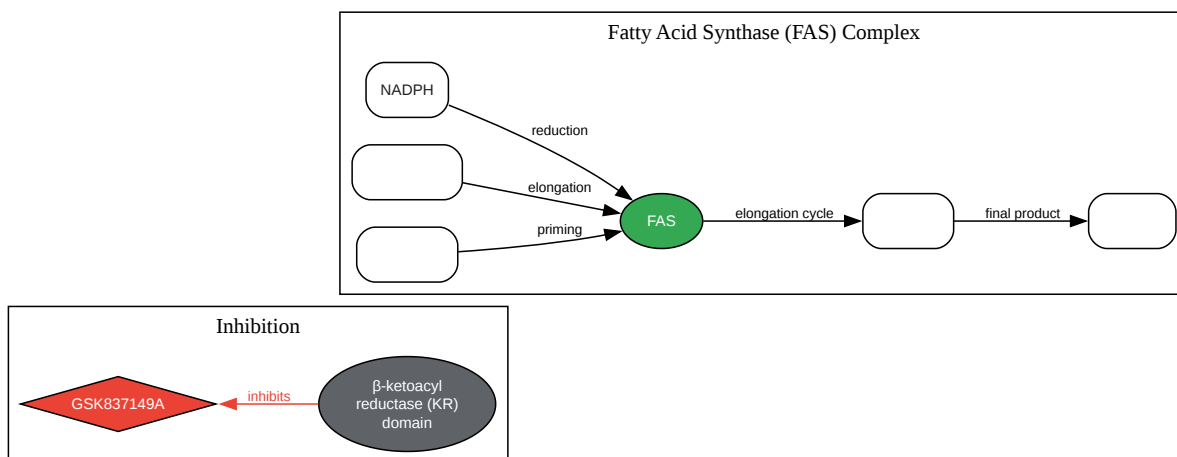
Data Presentation

A key parameter for characterizing an inhibitor is its half-maximal inhibitory concentration (IC_{50}). While the inhibitory constant (K_i) for **GSK837149A** is well-documented, specific IC_{50} values from various biochemical assays are not consistently reported in publicly available literature. The K_i value, however, provides a direct measure of the inhibitor's binding affinity.

Compound	Target	Inhibition Type	Ki	Reference
GSK837149A	Human Fatty Acid Synthase (β-ketoacyl reductase domain)	Reversible, Competitive with NADPH	~30 nM	[1][2]

Signaling Pathway

The following diagram illustrates the fatty acid synthesis pathway and the point of inhibition by **GSK837149A**.



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Caption: Fatty acid synthesis pathway and inhibition by **GSK837149A**.

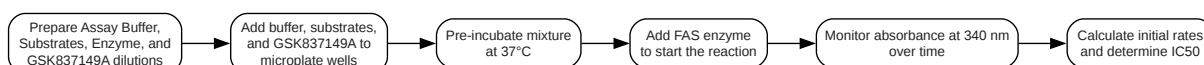
Experimental Protocols

Two common methods for assessing FAS activity and the inhibitory potential of compounds like **GSK837149A** are spectrophotometric assays and mass spectrometry-based assays.

Protocol 1: Spectrophotometric Assay for FAS Inhibition

This protocol measures the decrease in NADPH concentration by monitoring the absorbance at 340 nm.

Experimental Workflow



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Caption: Workflow for the spectrophotometric FAS inhibition assay.

Materials:

- Purified human fatty acid synthase (FAS)
- **GSK837149A**
- Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reagent Preparation:

- Prepare a stock solution of **GSK837149A** in DMSO.
- Prepare fresh working solutions of acetyl-CoA, malonyl-CoA, and NADPH in assay buffer.
- Keep the FAS enzyme solution on ice.
- Assay Setup (per well):
 - Add 170 μL of Assay Buffer to each well.
 - Add 10 μL of NADPH solution (final concentration $\sim 100 \mu\text{M}$).
 - Add 10 μL of Acetyl-CoA solution (final concentration $\sim 50 \mu\text{M}$).
 - Add 10 μL of **GSK837149A** solution at various concentrations (e.g., 0.1 nM to 1 μM). For the control well, add 10 μL of DMSO.
 - Add 10 μL of Malonyl-CoA solution (final concentration $\sim 100 \mu\text{M}$).
- Pre-incubation:
 - Pre-incubate the plate at 37°C for 5 minutes.
- Reaction Initiation:
 - Initiate the reaction by adding 10 μL of FAS enzyme solution (final concentration will depend on the specific activity of the enzyme lot).
- Measurement:
 - Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the initial reaction rate (V_0) for each concentration of **GSK837149A** from the linear portion of the absorbance vs. time curve.
 - Plot the percentage of inhibition against the logarithm of the **GSK837149A** concentration.

- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: GC-MS Based Assay for Direct Measurement of FAS Product

This method directly measures the product of the FAS reaction, palmitate, providing a more direct assessment of enzyme activity.

Experimental Workflow



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References

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- 2. onlinelibrary.wiley.com/doi/10.1002/anie.201511000 [onlinelibrary.wiley.com]
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